molecular formula C22H18ClN3O3 B2807393 4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 899985-03-6

4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol

Cat. No.: B2807393
CAS No.: 899985-03-6
M. Wt: 407.85
InChI Key: RNSMZTZHSGGJRT-UHFFFAOYSA-N
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Description

4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]oxazine core, a pyridine ring, and a phenol group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the core structure.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-c][1,3]oxazine derivatives: These compounds share the core structure and may have similar biological activities.

    Pyridine-containing compounds: Compounds with a pyridine ring often exhibit a range of biological activities and can be used as building blocks in drug design.

    Phenol derivatives: Phenol-containing compounds are known for their antioxidant properties and can be used in various applications.

Uniqueness

The uniqueness of 4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol lies in its combination of functional groups, which allows it to interact with multiple biological targets and undergo a variety of chemical reactions. This makes it a versatile compound for research and development in multiple scientific fields.

Properties

IUPAC Name

4-(9-chloro-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-28-21-10-14(2-4-19(21)27)17-12-18-16-11-15(23)3-5-20(16)29-22(26(18)25-17)13-6-8-24-9-7-13/h2-11,18,22,27H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSMZTZHSGGJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=NC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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